Home > Products > Screening Compounds P74282 > Isoidide dinitrate
Isoidide dinitrate - 575-86-0

Isoidide dinitrate

Catalog Number: EVT-13725135
CAS Number: 575-86-0
Molecular Formula: C6H8N2O8
Molecular Weight: 236.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isoidide dinitrate belongs to the class of organic compounds known as isosorbides, which are polycyclic compounds derived from sorbitol. It is synthesized through the nitration of isosorbide, resulting in a compound with the chemical formula C6H8N2O8C_6H_8N_2O_8 and a molecular weight of approximately 236.14 g/mol. Isoidide dinitrate is categorized as a small molecule drug and has been extensively studied for its pharmacological properties.

Synthesis Analysis

Methods of Synthesis

Isoidide dinitrate can be synthesized through several methods, primarily involving the nitration of isosorbide. One common approach includes:

  1. Nitration Reaction: Isosorbide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of isosorbide dinitrate.
  2. Reaction Conditions: The reaction typically requires controlled temperatures to prevent decomposition or unwanted side reactions.

Technical details indicate that this synthesis can yield various derivatives depending on reaction conditions, such as temperature and concentration of reagents.

Molecular Structure Analysis

Structure and Data

The molecular structure of isoindide dinitrate features two nitrate groups attached to an isosorbide backbone. The structural formula can be represented as follows:

Isosorbide Dinitrate C6H8N2O8\text{Isosorbide Dinitrate }C_6H_8N_2O_8
  • Molecular Weight: 236.14 g/mol
  • Melting Point: Approximately 71 °C
  • Density: 1.57 g/cm³ at 25 °C

The compound exhibits a crystalline structure, typically appearing as white or off-white crystals.

Chemical Reactions Analysis

Reactions and Technical Details

Isoidide dinitrate participates in various chemical reactions, particularly those involving its conversion to nitric oxide (NO), which is crucial for its pharmacological effects:

  1. Vasodilation Mechanism: Upon administration, isoindide dinitrate is converted to NO, activating guanylate cyclase and increasing levels of cyclic guanosine monophosphate (cGMP). This cascade leads to smooth muscle relaxation and vasodilation.
  2. Reactivity with Other Compounds: Isoidide dinitrate can also undergo bimolecular nucleophilic substitution reactions with other substrates, showcasing varied reactivity based on its structure.
Mechanism of Action

Process and Data

The mechanism by which isoindide dinitrate exerts its effects involves several key steps:

  1. Conversion to Nitric Oxide: Isoidide dinitrate is metabolized to produce nitric oxide.
  2. Activation of Guanylate Cyclase: NO activates guanylate cyclase, leading to increased cGMP levels within smooth muscle cells.
  3. Phosphorylation Cascade: The rise in cGMP activates protein kinases that phosphorylate myosin light chains, resulting in smooth muscle relaxation.
  4. Calcium Ion Sequestration: Ultimately, this process reduces intracellular calcium levels, promoting vasodilation.

This mechanism underscores the compound's role in alleviating conditions related to inadequate blood flow.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isoidide dinitrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid
  • Melting Point: 71 °C
  • Solubility: Soluble in water and organic solvents
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Scientific Uses

Isoidide dinitrate has diverse applications in medicine:

  • Treatment of Angina Pectoris: It effectively alleviates chest pain associated with coronary artery disease.
  • Management of Heart Failure: Particularly beneficial in heart failure due to systolic dysfunction when combined with other medications like hydralazine.
  • Esophageal Spasms: Used to relieve spasms associated with esophageal disorders.

Furthermore, ongoing research explores additional therapeutic applications for isoindide dinitrate, including potential uses in other cardiovascular conditions.

Mechanistic Pathways of Vasoactive Effects

Nitric Oxide (NO)-Guanylate Cyclase-cGMP Signaling Cascade

Isosorbide dinitrate (ISDN) exerts its primary vasodilatory effects through the bioactivation to nitric oxide (NO), which serves as a critical signaling molecule in vascular regulation. Upon administration, ISDN undergoes enzymatic conversion to release NO, which diffuses into vascular smooth muscle cells. NO binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme [1] [7]. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger [2] [9]. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates multiple targets, including:

  • Myosin light chain phosphatase (MLCP), enhancing dephosphorylation of myosin light chains
  • Inositol trisphosphate (IP3) receptor inhibitors, reducing calcium release from the sarcoplasmic reticulum
  • Potassium channel activators, promoting hyperpolarization [1] [7]

These molecular events culminate in smooth muscle relaxation, primarily through reduced intracellular calcium availability and decreased sensitivity of contractile apparatus to calcium [5] [9]. The vasodilation preferentially affects venous capacitance vessels, reducing cardiac preload and myocardial oxygen demand—a cornerstone of ISDN’s antianginal efficacy [1] [7].

Table 1: Key Steps in NO-Guanylate Cyclase-cGMP Signaling by ISDN

StepMolecular EventPhysiological Consequence
BioactivationISDN → NO metabolitesNO release
sGC ActivationNO binding to sGC heme ↑ cGMP synthesis (100-200% baseline)
PKG ActivationcGMP-dependent kinase phosphorylationTarget protein regulation
Downstream EffectsMLCP activation; IP3 receptor inhibitionVasodilation (↓ vascular resistance 20-30%)

Enantiomer-Specific Activation of Soluble Guanylate Cyclase

The efficacy of ISDN metabolites exhibits stereoselective properties due to differential interactions with sGC. Isosorbide mononitrate (ISMN), the major active metabolite of ISDN, exists as two enantiomers: 5-ISMN (pharmacologically active) and 2-ISMN (less active) [4]. The 5-ISMN enantiomer demonstrates superior binding affinity to the sGC heme domain, attributed to its spatial configuration that optimizes hydrogen bonding with histidine residues in the sGC β-subunit [4] [8]. This enantioselectivity translates to functional differences:

  • 5-ISMN induces 3-fold greater cGMP elevation than 2-ISMN at equimolar concentrations
  • Vasorelaxation potency correlates with cGMP generation kinetics (EC₅₀ for 5-ISMN = 0.8 μM vs. 2-ISMN = 15 μM) [4]Molecular dynamics simulations confirm that 5-ISMN stabilizes the sGC active conformation more effectively than its stereoisomer, explaining the differential potency [8]. This enantioselectivity underscores the precision required in ISDN formulation to ensure optimal metabolic conversion to therapeutically active stereoisomers.

Role of Cytochrome P450-NADPH Reductase in Bioactivation

ISDN requires enzymatic biotransformation to liberate NO, primarily mediated by hepatic cytochrome P450 (CYP) enzymes and mitochondrial aldehyde dehydrogenase (ALDH2). CYP3A4 and CYP2C9 catalyze the denitration cascade:

  • Initial denitration: ISDN → Isosorbide-5-mononitrate (5-ISMN)
  • Secondary denitration: 5-ISMN → Isosorbide [1] [5]Each step generates nitrite ions (NO₂⁻), which undergo further reduction to NO in vascular tissues [5]. The NADPH-dependent reductase system provides reducing equivalents for this process, with catalytic efficiency enhanced by:
  • Heme-thiolate coordination in CYP active sites
  • Electron transfer from NADPH via cytochrome P450 reductase [5] [8]Table 2: Enzymatic Systems in ISDN Bioactivation
Enzyme SystemLocationPrimary ReactionRelative Contribution (%)
Cytochrome P450 (CYP3A4)Hepatic microsomesO-denitration (ISDN → 5-ISMN)60-70%
Aldehyde dehydrogenase (ALDH2)MitochondriaDenitration of mononitrates20-30%
Xanthine oxidoreductaseVascular endotheliumReduction of nitrites → NO<10%

Notably, vascular bioactivation occurs via endothelial xanthine oxidoreductase, explaining ISDN’s activity despite hepatic first-pass metabolism [5]. Enzyme polymorphisms (e.g., ALDH2*2) may impair NO generation, contributing to interindividual variability in drug response [8].

Differential Calcium Flux Modulation in Vascular Smooth Muscle

ISDN’s vasodilatory effects are mediated through multimodal calcium modulation in vascular smooth muscle cells (VSMCs). The cGMP/PKG pathway regulates calcium homeostasis via:1. Inhibition of voltage-gated calcium channels (VGCCs):- PKG phosphorylates L-type Ca²⁺ channels (Cav1.2), reducing open-state probability by 40-60% [7] [10]- Suppressed Ca²⁺ influx (↓ 50-100 nM cytosolic [Ca²⁺]) [10]2. Enhanced sarcoplasmic reticulum (SR) Ca²⁺ uptake:- PKG phosphorylates phospholamban → Activates SERCA pumps- Accelerated Ca²⁺ sequestration into SR (↑ uptake rate 2-fold) [5] [10]3. Inhibition of IP3-mediated Ca²⁺ release:- cGMP-dependent suppression of IP3 receptor sensitivity- Reduced Ca²⁺ efflux from SR stores [3] [10]Electrophysiological studies demonstrate ISDN metabolites decrease peak Ba²⁺ current (a Ca²⁺ surrogate) by 45% at +10 mV in VSMCs, confirming VGCC blockade [10]. Simultaneously, NO promotes hyperpolarization via calcium-activated potassium (KCa) channel activation, further diminishing voltage-dependent Ca²⁺ entry [5].

Platelet Inhibition via NO-Mediated cGMP Elevation

Beyond vasodilation, ISDN-derived NO exerts antiplatelet effects through cGMP-dependent mechanisms. NO diffusion into platelets activates sGC, elevating intraplatelet cGMP by 3-5 fold within 2 minutes [6] [10]. cGMP activates PKG-I in platelets, which:

  • Phosphorylates vasodilator-stimulated phosphoprotein (VASP) at Ser239, inhibiting fibrinogen binding to GPIIb/IIIa receptors
  • Reduces cytosolic Ca²⁺ via:
  • Inhibition of store-operated Ca²⁺ entry (SOCE)
  • Activation of sarcoplasmic Ca²⁺-ATPases (SERCA) [6] [10]These actions decrease platelet aggregation by 40-70% in response to agonists (ADP, collagen) in vitro [10]. The antiplatelet effect correlates with cGMP levels (r = 0.89, p<0.01), establishing a direct mechanistic link between ISDN bioactivation and platelet inhibition [6].

Table 3: cGMP-Mediated Platelet Inhibition Mechanisms

TargetEffect of cGMP/PKGFunctional Consequence
VASP (Ser239)↑ Phosphorylation (3-4 fold)Inhibits GPIIb/IIIa activation
IP3 Receptor↓ Sensitivity to agonistsReduces Ca²⁺ release from DTS
TRPC6 Channels↓ Membrane expressionSuppresses store-operated Ca²⁺ entry
PDE3A↑ Competitive inhibition of cAMP hydrolysisAugments cAMP-mediated antiaggregatory effects

Properties

CAS Number

575-86-0

Product Name

Isoidide dinitrate

IUPAC Name

[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

Molecular Formula

C6H8N2O8

Molecular Weight

236.14 g/mol

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

MOYKHGMNXAOIAT-UNTFVMJOSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.